molecular formula C31H27FN4O2S2 B15024407 N,N'-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide}

N,N'-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide}

Cat. No.: B15024407
M. Wt: 570.7 g/mol
InChI Key: UHSHWLYNJIUGBU-UHFFFAOYSA-N
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Description

N,N’-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} is a complex organic compound with a molecular formula of C31H27FN4O2S2 and a molecular weight of 570.71 . This compound is characterized by the presence of a fluorophenyl group and two quinoline moieties connected via sulfanylacetamide linkages. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzylamine with 4-methylquinoline-2-thiol in the presence of a coupling agent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moieties to tetrahydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide} is unique due to its dual quinoline moieties and sulfanylacetamide linkages, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C31H27FN4O2S2

Molecular Weight

570.7 g/mol

IUPAC Name

N-[(2-fluorophenyl)-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]methyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C31H27FN4O2S2/c1-19-15-29(33-25-13-7-4-9-21(19)25)39-17-27(37)35-31(23-11-3-6-12-24(23)32)36-28(38)18-40-30-16-20(2)22-10-5-8-14-26(22)34-30/h3-16,31H,17-18H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

UHSHWLYNJIUGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C3=CC=CC=C3F)NC(=O)CSC4=NC5=CC=CC=C5C(=C4)C

Origin of Product

United States

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